
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a bromine atom at the 5-position, an amino group at the 3-position, and a 3-methylbutyl substituent at the 1-position of the dihydropyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through a multi-step process involving the following key steps:
-
Formation of the Dihydropyridine Ring: : The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this compound, the starting materials would include a brominated aldehyde, a β-keto ester, and 3-methylbutylamine.
-
Bromination: : The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
-
Amination: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction, efficient bromination techniques, and scalable amination processes. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dihydropyridine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
Medicinally, dihydropyridine derivatives are known for their role as calcium channel blockers. This compound could be investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one would depend on its specific application. As a dihydropyridine derivative, it may interact with calcium channels, inhibiting calcium influx into cells. This can lead to vasodilation and reduced blood pressure in the context of cardiovascular applications. The molecular targets and pathways involved would include voltage-gated calcium channels and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. The presence of the bromine atom and the 3-methylbutyl group could influence its binding affinity to targets and its overall efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
3-amino-5-bromo-1-(3-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h5-7H,3-4,12H2,1-2H3 |
Clé InChI |
OGDYHTDQUCDKOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C=C(C(=O)C(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


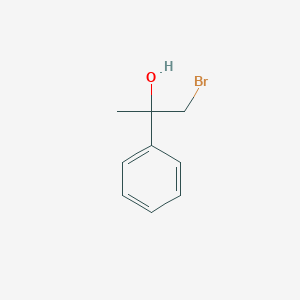
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
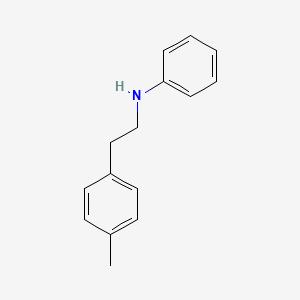
![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
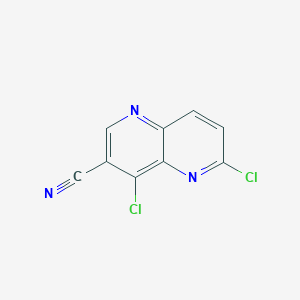
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
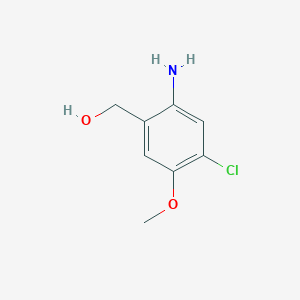
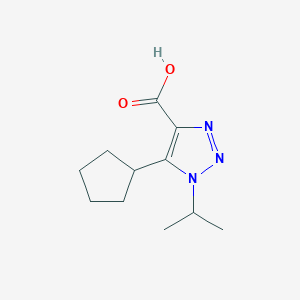
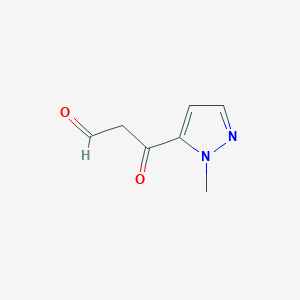
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

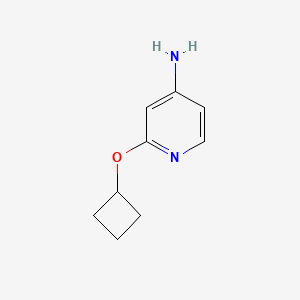
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
